Diethyl 1,2-hydrazinedicarboxylate

Mitsunobu Reaction Safety Reagent Handling

Diethyl 1,2-hydrazinedicarboxylate (DEHD) is the preferred non-hazardous solid surrogate for shock-sensitive diethyl azodicarboxylate (DEAD). As a stable crystalline powder (mp 131-133 °C), it eliminates the safety risks of liquid DEAD handling. It oxidizes to DEAD in situ for Mitsunobu reactions and serves as a high-yield electrophilic amination reagent (95% yield reported). Available at 98% purity with reliable batch consistency, DEHD is essential for process chemistry and medicinal chemistry labs prioritizing safety and synthetic efficiency.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 4114-28-7
Cat. No. B1346693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,2-hydrazinedicarboxylate
CAS4114-28-7
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC(=O)OCC
InChIInChI=1S/C6H12N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
InChIKeyJXMLAPZRDDWRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1,2-Hydrazinedicarboxylate (CAS 4114-28-7): A Stable, Solid Precursor for DEAD and Amination Reagents


Diethyl 1,2-hydrazinedicarboxylate (DEHD) is a symmetrical hydrazine derivative with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . It exists as a white to off-white crystalline solid at room temperature, with a melting point of 131-133 °C and a boiling point of 250 °C . As a stable, solid hydrazine dicarboxylate, it serves as a crucial synthetic intermediate, most notably as the direct precursor to diethyl azodicarboxylate (DEAD), a widely used but hazardous liquid reagent in organic synthesis .

Why a Simple Hydrazine Derivative Cannot Substitute for Diethyl 1,2-Hydrazinedicarboxylate


While many hydrazine derivatives exist, diethyl 1,2-hydrazinedicarboxylate (DEHD) possesses a unique combination of attributes that make simple substitution unfeasible. Its primary differentiation lies in its defined, dual-role as both a stable, solid surrogate for the hazardous liquid reagent diethyl azodicarboxylate (DEAD) [1] and as a unique electrophilic amination reagent. Unlike DEAD, which is a shock-sensitive liquid with significant safety and handling concerns, DEHD is a stable, non-hazardous crystalline powder at room temperature [2]. Its specific reactivity stems from its symmetrical, N-N bonded core, which is unreactive toward Mitsunobu conditions but can be oxidized to the corresponding azo compound DEAD [1]. This key reactivity is not generally transferable to other hydrazine derivatives like simple hydrazine or even other alkyl hydrazodicarboxylates, where changes in ester chain length (e.g., dimethyl or diisopropyl) can significantly alter physical properties, reactivity, and the physicochemical properties of the resulting byproducts [3].

Quantitative Evidence for Selecting Diethyl 1,2-Hydrazinedicarboxylate (DEHD) over Alternatives


DEHD as a Stable, Solid Alternative to Shock-Sensitive Liquid DEAD

Diethyl 1,2-hydrazinedicarboxylate (DEHD) is the direct, bench-stable precursor to diethyl azodicarboxylate (DEAD) [1]. The key differentiator is safety and handling. DEAD is a shock-sensitive liquid with a density of 1.106 g/mL , while DEHD is a non-hazardous solid with a melting point of 131-133 °C . This solid form allows for easier, safer, and more precise handling in a laboratory or industrial setting, mitigating the significant risks associated with storing and dispensing DEAD.

Mitsunobu Reaction Safety Reagent Handling

Synthetic Yield: Established vs. Novel Routes for DEHD Production

Multiple synthetic routes to DEHD exist, but they exhibit distinct yields. A traditional method using ethyl chloroformate and hydrazine hydrate yields the product in a reliable range of 81-85% . This is contrasted with a more modern, one-pot process that has been reported to give DEHD in good yield from a sequential bromination and Hofmann-type rearrangement of ethyl allophanate [1]. While the newer route's precise yield is not specified, the 81-85% yield for the traditional method provides a quantitative benchmark for evaluating process efficiency and cost.

Synthetic Efficiency Cost-Effectiveness Scale-Up

DEHD Exhibits Intrinsic Antibacterial Activity

Diethyl 1,2-hydrazinedicarboxylate is reported to exhibit direct antibacterial activity [1]. This intrinsic bioactivity is an additional attribute that may be relevant for research in medicinal chemistry or as a starting point for developing new antimicrobial agents. It is specifically noted to be effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria [1].

Bioactivity Antibacterial Drug Development

Differentiation from Other Dialkyl Hydrazodicarboxylates in Material Applications

In polymer applications, specifically as blowing agents for polyamides, the choice of alkyl group on the hydrazodicarboxylate scaffold is critical. A patent comparison reveals that for gas expansion, the diisopropyl compound was 'considerably superior' to the di-n-propyl compound [1]. While DEHD (the diethyl analog) was not directly compared in this study, the data firmly establishes that the alkyl chain length and branching of hydrazodicarboxylates have a significant impact on their functional performance. This implies that DEHD possesses a unique performance profile distinct from both smaller (dimethyl) and larger/bulkier (diisopropyl or di-n-propyl) analogs in such applications.

Polymer Chemistry Blowing Agent Materials Science

High Yield in Amination: DEHD as an Electrophilic Amination Reagent

Diethyl 1,2-hydrazinedicarboxylate (DEHD) demonstrates high efficiency as an electrophilic amination reagent in certain reactions. A specific example is the reaction with diethyl azodicarboxylate in the presence of N-hydroxyphthalimide to yield diethyl 1-(1,4-dioxan-2-yl)hydrazine-1,2-dicarboxylate in a near-quantitative 95% yield [1]. This high yield underscores the compound's efficiency as a nitrogen source in specific transformations, a property that might not be replicated by other hydrazine derivatives.

Amination Organic Synthesis Yield

Optimized Procurement and Use Cases for Diethyl 1,2-Hydrazinedicarboxylate (CAS 4114-28-7)


Safe and Controlled Mitsunobu Reactions via In Situ Generation of DEAD

Diethyl 1,2-hydrazinedicarboxylate is the reagent of choice for laboratories that require the reactivity of DEAD but prioritize safety and ease of handling. As a stable, non-hazardous solid (mp 131-133 °C) , it can be safely weighed and stored, eliminating the risks associated with shock-sensitive liquid DEAD . It can be oxidized to DEAD in situ, or more commonly, DEAD is used and the DEHD byproduct is isolated, making it a central component of the Mitsunobu reaction economy [1]. This makes it essential for core facilities, process chemistry labs, and any setting where safety and precise reagent handling are paramount.

High-Yield Synthesis of N-N Containing Heterocycles and Building Blocks

For medicinal chemists and process chemists focused on synthesizing hydrazine-containing compounds, DEHD offers a highly efficient entry point. It serves as an electrophilic amination reagent, as demonstrated by the synthesis of diethyl 1-(1,4-dioxan-2-yl)hydrazine-1,2-dicarboxylate in 95% yield [2]. This high yield is a key differentiator for building complex nitrogen-containing libraries, where maximizing synthetic efficiency is critical. Its commercial availability with a purity of 97-98% ensures reliable and reproducible results in multi-step syntheses.

Cost-Effective In-House Preparation of DEHD

For industrial-scale users or academic groups with high-volume consumption, synthesizing DEHD in-house is a viable and cost-effective strategy. The traditional route from ethyl chloroformate and hydrazine hydrate is well-documented and provides a reliable yield of 81-85% . This yield provides a quantitative benchmark for evaluating the cost of raw materials versus the price of commercially available DEHD, allowing for informed procurement decisions. The simple workup (filtration and drying) makes it an accessible target for scale-up.

Material Science Research: Investigating Polymer Foaming Agents

DEHD and its analogs have a history of use as blowing agents in polymer chemistry [3]. The key insight from the patent literature is that the specific alkyl group on the hydrazodicarboxylate core has a significant impact on performance; for example, the diisopropyl analog was 'considerably superior' to the di-n-propyl analog in gas expansion [3]. Therefore, DEHD (the diethyl analog) will possess a unique foaming profile. Researchers investigating new materials or optimizing polymer foaming processes should procure DEHD specifically, as substituting it with a different dialkyl hydrazodicarboxylate will lead to different and potentially inferior results.

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